molecular formula C14H18N2O B2938314 1-((1H-indol-5-yl)methyl)piperidin-3-ol CAS No. 2034375-39-6

1-((1H-indol-5-yl)methyl)piperidin-3-ol

Cat. No.: B2938314
CAS No.: 2034375-39-6
M. Wt: 230.311
InChI Key: UTQREKASYJEKDV-UHFFFAOYSA-N
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Description

Preparation Methods

Chemical Reactions Analysis

1-((1H-indol-5-yl)methyl)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major products formed from these reactions include substituted indoles, ketones, and alcohols, which can be further utilized in various applications.

Scientific Research Applications

Comparison with Similar Compounds

1-((1H-indol-5-yl)methyl)piperidin-3-ol can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its combination of the indole and piperidine moieties, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(1H-indol-5-ylmethyl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-13-2-1-7-16(10-13)9-11-3-4-14-12(8-11)5-6-15-14/h3-6,8,13,15,17H,1-2,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQREKASYJEKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC3=C(C=C2)NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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